molecular formula C10H13NO2S B171119 (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1373609-37-0

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B171119
CAS No.: 1373609-37-0
M. Wt: 211.28 g/mol
InChI Key: NNVHLHOKPAPADH-BDAKNGLRSA-N
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Description

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a thiophen-3-ylmethyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrolidine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    Pyrrolidine-2-carboxylic acid: Lacks the thiophene substitution but shares the pyrrolidine core structure.

Uniqueness

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a thiophene ring and a pyrrolidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHLHOKPAPADH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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